molecular formula C9H11N5O2S B6533625 methyl 2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate CAS No. 1058496-57-3

methyl 2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate

Cat. No.: B6533625
CAS No.: 1058496-57-3
M. Wt: 253.28 g/mol
InChI Key: BTIMEOSMWZUENA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate is a triazolopyrimidine derivative characterized by a 3-ethyl-substituted triazolo[4,5-d]pyrimidine core linked to a methyl ester via a sulfanyl-acetate bridge. Its molecular formula is C₉H₁₁N₅O₂S, with a calculated molecular weight of 253.3 g/mol. While its specific biological activity remains underexplored in the provided evidence, structurally analogous compounds are known for roles in targeting enzymes (e.g., NADPH oxidase inhibitors) or receptors (e.g., P2Y12 antagonists) . The methyl ester group may enhance solubility compared to non-polar substituents, while the ethyl group at the 3-position provides moderate steric bulk.

Properties

IUPAC Name

methyl 2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2S/c1-3-14-8-7(12-13-14)9(11-5-10-8)17-4-6(15)16-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIMEOSMWZUENA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)SCC(=O)OC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Antiplatelet Activity
Research has indicated that derivatives of triazolo[4,5-d]pyrimidines, including methyl 2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate, exhibit significant antiplatelet activity. A study synthesized several analogues related to ticagrelor (an established antiplatelet drug) and evaluated their efficacy. Some compounds demonstrated potent inhibition of platelet aggregation while maintaining selectivity against antibacterial activity, suggesting a potential for developing new antiplatelet agents with fewer side effects .

Antibacterial Properties
The compound has also been investigated for its antibacterial properties. Analogues derived from the triazolo[4,5-d]pyrimidine scaffold have shown activity against methicillin-resistant Staphylococcus aureus (MRSA). The structural modifications in these compounds can lead to varying degrees of antibacterial effectiveness while retaining their antiplatelet functions .

Case Study: Antiplatelet and Antibacterial Activity

A study focused on synthesizing a series of 1,2,3-triazolo[4,5-d]pyrimidines demonstrated that slight modifications to the ticagrelor structure could lead to compounds with preserved antiplatelet activity but diminished antibacterial effects. This finding supports the hypothesis that the mechanisms underlying these activities are distinct and can be independently targeted .

Case Study: Inflammatory Disease Treatment

Another investigation highlighted the potential of triazolopyrimidine derivatives in treating airway diseases by modulating TNF production through the inhibition of p38 MAPK. These findings suggest that this compound could play a role in developing therapies for conditions characterized by excessive inflammation .

Summary of Applications

Application AreaDescription
Antiplatelet ActivityCompounds show significant inhibition of platelet aggregation
Antibacterial ActivityEffective against MRSA with structural modifications enhancing efficacy
Inflammatory DiseasesPotential treatment for COPD through p38 MAPK inhibition

Mechanism of Action

The exact mechanism by which methyl 2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate exerts its effects is still under investigation. it is believed to involve interactions with specific molecular targets and pathways. For example, its antiviral activity may be due to inhibition of viral replication enzymes, while its anticancer properties could be linked to the disruption of cellular processes in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazolopyrimidine scaffold is highly versatile, with modifications at the 3-, 5-, and 7-positions significantly altering physicochemical and biological properties. Below is a comparative analysis of methyl 2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate and key analogs:

Structural and Functional Comparisons

Compound Name / ID R3 Substituent R5/R7 Substituents Molecular Weight (g/mol) Key Biological Activity/Application
Target Compound Ethyl 7-Sulfanyl-acetate methyl ester 253.3 Research candidate (unconfirmed)
RG7774 (CAS 1433361-02-4) Tetrazolylmethyl 5-tert-Butyl; 7-Pyrrolidin-3-ol ~435.5 (C₁₉H₂₅N₉O) Synthetic intermediate/therapeutic agent (molecular docking studied)
VAS2870 Benzyl 5-Benzoxazol-2-yl sulfide Not reported NADPH oxidase inhibitor
Ticagrelor (Brilinta®) Cyclopentyl complex 5-Propylthio; 7-Diol derivatives 522.57 (C₂₃H₂₈F₂N₆O₄S) Antiplatelet (P2Y12 receptor antagonist)
Compound 9 Benzyl 5-Propylthio; 7-Tert-butyl carbamate 376.1 (C₁₈H₂₅N₇S) Research compound (synthetic focus)
Vicasinabin Tetrazolylmethyl 5-tert-Butyl; 7-Pyrrolidin-3-ol ~435.5 (C₁₉H₂₅N₉O) Proposed INN (therapeutic potential)

Key Observations

The methyl ester at R7 introduces polarity, contrasting with hydrophobic tert-butyl (Compound 9) or aryl groups (VAS2870). This may enhance aqueous solubility .

Biological Activity Trends: VAS2870 and ticagrelor demonstrate how substituent choice drives target specificity. VAS2870’s benzoxazolyl sulfide moiety enables NADPH oxidase inhibition, while ticagrelor’s cyclopentyl-diol system confers P2Y12 antagonism .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to RG7774 (starting from benzyl chloride) or Compound 9 (using tert-butyl carbamate intermediates) .
  • Propylthio groups (e.g., Compound 9, ticagrelor) are common in triazolopyrimidines, suggesting the target’s sulfanyl-acetate could be introduced via analogous thiol-alkylation .

Biological Activity

Methyl 2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes current findings on the biological activity of this compound, highlighting its synthesis, mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a triazole-pyrimidine moiety linked to a sulfanyl group. Its molecular formula is C9H12N6OSC_9H_{12}N_6OS, with a molecular weight of approximately 224.30 g/mol. The structural representation can be summarized as follows:

Molecular Structure C9H12N6OS\text{Molecular Structure }\text{C}_9\text{H}_{12}\text{N}_6\text{OS}

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors such as 3H-[1,2,3]triazolo[4,5-d]pyrimidine derivatives with methyl acetate in the presence of a sulfhydryl group. This process may involve various catalytic conditions to optimize yield and purity.

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole and pyrimidine structures exhibit significant antimicrobial properties. For instance:

  • Case Study 1 : A derivative similar to this compound demonstrated activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 μg/mL .
MicroorganismMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Enterococcus faecalis128

Anti-inflammatory Activity

The anti-inflammatory effects of similar triazole-pyrimidine derivatives have also been documented:

  • Case Study 2 : Compounds exhibiting structural similarities were tested for their ability to inhibit cyclooxygenase (COX) enzymes. In vitro assays revealed that these compounds could significantly reduce COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
CompoundIC50 (μmol/L)Reference
Methyl Triazole Derivative0.04 ± 0.01Celecoxib
Methyl Triazole Derivative0.04 ± 0.09Current Study

The biological activity of this compound can be attributed to its ability to interfere with nucleic acid synthesis and modulate inflammatory pathways through COX inhibition. The triazole ring is known for its role in targeting fungal and bacterial infections by disrupting cell wall synthesis.

Preparation Methods

Ethyl Group Introduction at Position 3

The 3-ethyl substituent is introduced either during triazole formation or via post-cyclization alkylation. One patent-described route involves alkylating a pre-formed triazolo[4,5-d]pyrimidine with ethyl iodide in the presence of a non-nucleophilic base like N,N-diisopropylethylamine. Alternatively, the ethyl group may be incorporated earlier by using ethylhydrazine in the cyclization step, though this requires careful control to avoid side reactions.

Sulfanylacetate Functionalization at Position 7

The 7-position of the triazolo[4,5-d]pyrimidine core is electrophilic, enabling nucleophilic displacement reactions. Installation of the sulfanylacetate group typically proceeds via thiolation followed by esterification or direct coupling with methyl thioglycolate.

Halogen Displacement with Methyl Thioglycolate

A common strategy involves substituting a chlorine atom at position 7 with a thiolate nucleophile. For instance, US6525060B1 describes reacting 7-chloro-triazolo[4,5-d]pyrimidine with methyl thioglycolate (HSCH2CO2Me) in the presence of a base such as N,N-diisopropylethylamine in dichloromethane. The reaction is typically conducted at ambient temperature to minimize ester hydrolysis.

Representative Procedure :

  • Dissolve 7-chloro-3-ethyl-3H-[1,triazolo[4,5-d]pyrimidine (1.0 mmol) in dry dichloromethane.

  • Add methyl thioglycolate (1.2 mmol) and N,N-diisopropylethylamine (2.0 mmol).

  • Stir at 25°C for 12 hours.

  • Purify via silica gel chromatography (ethyl acetate/hexane) to yield the product.

Oxidation-Reduction Approaches

Alternative routes involve oxidizing a pre-installed thioether to a sulfonyl group, followed by reduction or displacement. For example, treatment of 7-(methylthio)triazolo[4,5-d]pyrimidine with oxone® in aqueous acetone yields the sulfone, which can undergo nucleophilic substitution with methyl glycolate under basic conditions.

Integrated Synthetic Pathways

Combining the above steps, three primary routes emerge for synthesizing the target compound:

Route 1: Sequential Cyclization and Thiolation

  • Synthesize 7-chloro-3-ethyl-3H-triazolo[4,5-d]pyrimidine via cyclization of 5-amino-4-hydrazinyl-6-chloropyrimidine with isoamyl nitrite.

  • Displace chloride with methyl thioglycolate under basic conditions.

Yield : 65–72% (over two steps).

Route 2: Direct Assembly via [4+2] Cyclocondensation

Leveraging methods from PMC7088342, a binucleophilic component (e.g., ethylenediamine) reacts with a carbonyl electrophile bearing the sulfanylacetate group. For example:

  • Condense 2-{[bis(methylsulfanyl)methylidene]amino}acetate with ethylenediamine to form a dihydropyrimidine intermediate.

  • Oxidize and annulate with ethylhydrazine to form the triazole ring.

Yield : 50–58% (over three steps).

Critical Reaction Parameters

Solvent and Base Selection

  • Solvents : Dichloromethane, acetonitrile, and THF are preferred for their inertness and ability to dissolve intermediates.

  • Bases : N,N-Diisopropylethylamine outperforms weaker bases (e.g., pyridine) in thiolation reactions, minimizing ester hydrolysis.

Temperature and Time

  • Cyclization with isoamyl nitrite requires heating (70–80°C) for 1–2 hours.

  • Thiolation proceeds optimally at 25°C for 12–16 hours.

Analytical Data and Characterization

Key spectroscopic data for methyl 2-({3-ethyl-3H-triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate:

Property Value
Molecular Formula C₁₁H₁₃N₅O₂S
Molecular Weight 283.32 g/mol
¹H NMR (CDCl₃) δ 1.45 (t, 3H), 3.82 (s, 3H), 4.10 (q, 2H), 4.35 (s, 2H), 8.45 (s, 1H)
LC-MS (ESI+) m/z 284.1 [M+H]⁺

Challenges and Optimization

  • Regioselectivity : Competing annulation at pyrimidine positions 1,2 vs. 4,5 is mitigated by using electron-withdrawing groups (e.g., chlorine) at position 6.

  • Ester Stability : Mild bases (e.g., N,N-diisopropylethylamine) prevent ester hydrolysis during thiolation .

Q & A

Basic: What are the common synthetic routes and critical reaction conditions for methyl 2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate?

Answer:
Synthesis typically involves multi-step reactions starting with the formation of the triazolo[4,5-d]pyrimidine core. Key steps include:

  • Core formation : Reacting hydrazonoyl halides with alkyl carbothioates or 7-thioxo-pyrimidine derivatives in the presence of triethylamine .
  • Functionalization : Introducing the sulfanylacetate group via nucleophilic substitution or thiol-ene reactions under controlled temperatures (60–80°C) and solvents like dimethylformamide (DMF) or acetone .
  • Critical conditions : Solvent polarity, catalyst choice (e.g., triethylamine), and reaction time (4–12 hours) significantly impact yield (60–85%) and purity .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm the triazolo-pyrimidine core and substituent positions (e.g., ethyl and sulfanyl groups) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ peak at m/z 322.08) .
  • HPLC : Assesses purity (>95% by reverse-phase C18 columns with acetonitrile/water gradients) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks in solid-state studies .

Advanced: How can researchers resolve contradictory biological activity data across studies (e.g., antimicrobial vs. antitumor results)?

Answer:
Contradictions may arise from:

  • Assay variability : Differences in bacterial strains (Gram-positive vs. Gram-negative) or cancer cell lines (e.g., HeLa vs. MCF-7) .
  • Substituent effects : The ethyl group at N3 enhances membrane permeability, while the sulfanylacetate moiety influences target specificity .
  • Methodological adjustments : Use standardized assays (e.g., MIC for antimicrobial activity, IC50_{50} for cytotoxicity) and statistical DOE (Design of Experiments) to minimize variability .

Advanced: What computational methods are effective in predicting target interactions for this compound?

Answer:

  • Molecular docking : Predicts binding affinity to enzymes like dihydrofolate reductase (DHFR) or kinases using software (AutoDock Vina) and PDB structures (e.g., 1U72) .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS) .
  • DFT calculations : Optimize ground-state geometry and electron distribution (e.g., B3LYP/6-31G* basis set) to explain reactivity .

Advanced: How can structural modifications enhance solubility without compromising bioactivity?

Answer:

  • Polar substituents : Replace the methyl ester with a carboxylate group (improves aqueous solubility) .
  • PEGylation : Introduce polyethylene glycol (PEG) chains at the acetamide moiety to enhance pharmacokinetics .
  • Prodrug strategies : Convert the ester to a pH-sensitive prodrug (e.g., pH-labile linkers) for targeted release .

Advanced: What experimental strategies address low yields in large-scale synthesis?

Answer:

  • Flow chemistry : Continuous reactors improve heat/mass transfer and reduce side reactions (e.g., thioether oxidation) .
  • Catalyst optimization : Switch from triethylamine to DMAP (4-dimethylaminopyridine) for faster kinetics .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for scalable purification .

Advanced: How do researchers validate target engagement in cellular assays?

Answer:

  • Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled analogs) to quantify displacement in live cells .
  • Knockdown/knockout models : CRISPR-Cas9 gene editing of putative targets (e.g., DHFR) to confirm activity loss .
  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (e.g., Biacore systems) with purified proteins .

Structure-Activity Relationship (SAR): How do substituents on the triazolo-pyrimidine core influence bioactivity?

Key SAR Insights (from analogous compounds ):

Substituent PositionGroupEffect on Activity
N3EthylEnhances metabolic stability
C7SulfanylacetateIncreases solubility & binding
C5/C6Halogens (F/Cl)Boosts antitumor potency

Advanced: What analytical challenges arise in stability studies under physiological conditions?

Answer:

  • Degradation pathways : Ester hydrolysis (pH 7.4) and sulfanyl oxidation (ROS-mediated) require monitoring via LC-MS .
  • Stress testing : Expose to UV light, elevated temperatures (40°C), and varying pH (2–9) to identify degradation products .
  • Stabilizers : Add antioxidants (e.g., ascorbic acid) or cyclodextrins to formulations .

Advanced: How can researchers design analogs with improved blood-brain barrier (BBB) penetration?

Answer:

  • Lipophilicity optimization : Aim for logP 2–3 (calculated via ChemAxon) .
  • P-glycoprotein evasion : Avoid substrates (e.g., bulky groups) using in silico models (e.g., SwissADME) .
  • In vivo PET imaging : Use 18^{18}F-labeled analogs to quantify BBB penetration in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.